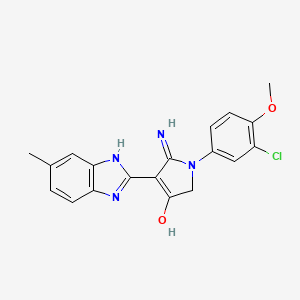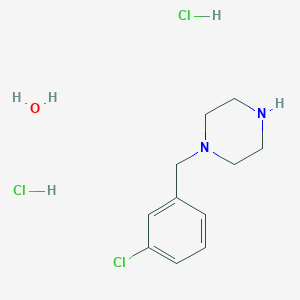![molecular formula C21H14ClN3O4 B6089843 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6089843.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide, commonly known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in the repair of DNA damage, and their inhibition has been shown to enhance the efficacy of DNA-damaging agents in cancer therapy. BMN-673 has shown promising results in preclinical and clinical studies, and it is currently being evaluated in various cancer types.
Wirkmechanismus
BMN-673 is a highly selective inhibitor of PARP enzymes, which are involved in the repair of DNA damage. PARP enzymes are activated by DNA damage and catalyze the formation of poly (N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide) chains on target proteins, including PARP itself. This process facilitates the recruitment of DNA repair factors to the site of damage and promotes DNA repair. Inhibition of PARP enzymes prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
BMN-673 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has demonstrated a favorable safety profile in clinical studies. BMN-673 has also been shown to enhance the immune response to cancer cells, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
BMN-673 is a potent and selective PARP inhibitor that has shown promising results in preclinical and clinical studies. The compound has a favorable safety profile and has demonstrated synergy with other cancer therapies. However, the use of BMN-673 in lab experiments requires expertise in organic chemistry and careful handling of the compound. In addition, the cost of the compound may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the development and use of BMN-673 in cancer therapy. One potential direction is the combination of BMN-673 with immunotherapy, which has shown promising results in various cancer types. Another direction is the evaluation of BMN-673 in combination with other targeted therapies, such as inhibitors of DNA repair pathways. Additionally, the development of biomarkers to predict response to BMN-673 may improve patient selection and treatment outcomes.
Synthesemethoden
The synthesis of BMN-673 involves a series of chemical reactions starting from commercially available starting materials. The synthesis route has been published in the literature and involves the preparation of intermediates that are subsequently converted to the final product. The synthesis is a multi-step process that requires expertise in organic chemistry and careful handling of the intermediates.
Wissenschaftliche Forschungsanwendungen
BMN-673 has been extensively studied in preclinical models of cancer, including cell lines and animal models. The compound has shown potent antitumor activity in various cancer types, including breast, ovarian, prostate, and lung cancer. BMN-673 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, and has demonstrated synergy with other targeted therapies.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4/c1-12-14(21-24-18-6-2-3-8-19(18)29-21)5-4-7-17(12)23-20(26)15-11-13(25(27)28)9-10-16(15)22/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMBFSWTMMVUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-methoxy-2-furoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6089786.png)
![4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6089801.png)
![1-[1-(2-chloro-6-fluorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6089804.png)
![N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6089811.png)
![3-(4-chlorophenyl)-2-methyl-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6089812.png)
![2-butyryl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6089819.png)

![ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B6089838.png)
![N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B6089839.png)

![N-methyl-N-(tetrahydro-2H-pyran-4-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6089845.png)
![6-hydroxy-3-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6089851.png)